Acetanilide, 2'-iodo-2,4',5'-trichloro-
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Overview
Description
Acetanilide, 2’-iodo-2,4’,5’-trichloro- is a chemical compound with the molecular formula C8H5Cl3INO and a molecular weight of 364.4 g/mol. This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties. The addition of iodine and chlorine atoms to the acetanilide structure imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of Acetanilide, 2’-iodo-2,4’,5’-trichloro- typically involves the iodination and chlorination of acetanilide. The process can be summarized as follows:
Iodination: Acetanilide is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 2’ position.
Chlorination: The iodinated acetanilide is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2, 4’, and 5’ positions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Acetanilide, 2’-iodo-2,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of halogen atoms and the formation of reduced derivatives.
Scientific Research Applications
Acetanilide, 2’-iodo-2,4’,5’-trichloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2’-iodo-2,4’,5’-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Acetanilide, 2’-iodo-2,4’,5’-trichloro- can be compared with other halogenated acetanilide derivatives, such as:
Acetanilide, 2,4,5-trichloro-: Lacks the iodine atom, resulting in different chemical and biological properties.
Acetanilide, 2-iodo-: Contains only the iodine atom, leading to distinct reactivity and applications.
Acetanilide, 4-chloro-: Contains a single chlorine atom, affecting its chemical behavior and uses.
The unique combination of iodine and chlorine atoms in Acetanilide, 2’-iodo-2,4’,5’-trichloro- imparts specific properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
23543-02-4 |
---|---|
Molecular Formula |
C8H5Cl3INO |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dichloro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) |
InChI Key |
OUYDNYHHLCOIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)NC(=O)CCl |
Origin of Product |
United States |
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